3-(4-Fluorobenzylcarbamoyl)phenylboronic acid 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 874288-19-4
VCID: VC7680590
InChI: InChI=1S/C14H13BFNO3/c16-13-6-4-10(5-7-13)9-17-14(18)11-2-1-3-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18)
SMILES: B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)F)(O)O
Molecular Formula: C14H13BFNO3
Molecular Weight: 273.07

3-(4-Fluorobenzylcarbamoyl)phenylboronic acid

CAS No.: 874288-19-4

VCID: VC7680590

Molecular Formula: C14H13BFNO3

Molecular Weight: 273.07

* For research use only. Not for human or veterinary use.

3-(4-Fluorobenzylcarbamoyl)phenylboronic acid - 874288-19-4

Description

3-(4-Fluorobenzylcarbamoyl)phenylboronic acid is a synthetic organic compound with the CAS number 874288-19-4. It is a boronic acid derivative, which is a class of compounds known for their versatility in organic synthesis and their potential applications in medicinal chemistry. This compound is particularly interesting due to its structural features, which include a fluorobenzylcarbamoyl group attached to a phenyl ring, and a boronic acid moiety.

Synthesis and Mechanism of Action

The synthesis of 3-(4-fluorobenzylcarbamoyl)phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with a 4-fluorobenzylcarbamoyl chloride or a similar intermediate. The exact synthesis route may vary depending on the specific conditions and starting materials used.

The mechanism of action for this compound primarily involves the formation of reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This ability makes them useful in various applications, including as inhibitors or probes in biological systems.

Biological Activity and Applications

While specific biological activity data for 3-(4-fluorobenzylcarbamoyl)phenylboronic acid is not detailed in the available literature, boronic acids in general have been explored for their potential in medicinal chemistry. They are known to interact with biological molecules containing diol groups, such as sugars and certain enzymes, which can lead to applications in drug development.

Potential ApplicationDescription
Enzyme InhibitionBoronic acids can act as inhibitors by forming covalent bonds with enzymes containing diol groups
Sugar BindingThey can bind to sugars, which is useful in carbohydrate chemistry and potentially in drug targeting
Medicinal ChemistryTheir ability to form reversible bonds makes them candidates for drug design, particularly in targeting specific biological pathways
CAS No. 874288-19-4
Product Name 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid
Molecular Formula C14H13BFNO3
Molecular Weight 273.07
IUPAC Name [3-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid
Standard InChI InChI=1S/C14H13BFNO3/c16-13-6-4-10(5-7-13)9-17-14(18)11-2-1-3-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18)
Standard InChIKey BUQIGZOWJOLSAN-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)F)(O)O
Solubility not available
PubChem Compound 135741408
Last Modified Apr 15 2024

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